1-Chloro-3-fluoro-7-methoxyisoquinoline: Structural Profiling, Reactivity, and Applications in Kinase Inhibitor Discovery
1-Chloro-3-fluoro-7-methoxyisoquinoline: Structural Profiling, Reactivity, and Applications in Kinase Inhibitor Discovery
Executive Summary
In modern medicinal chemistry, the isoquinoline bicyclic core is recognized as a "privileged scaffold," frequently deployed in the design of ATP-competitive kinase inhibitors and neuroactive agents. 1-Chloro-3-fluoro-7-methoxyisoquinoline (CAS: 1823901-72-9) represents a highly specialized, multi-functionalized building block designed for rapid, orthogonal late-stage functionalization.
This technical whitepaper provides an in-depth analysis of the structural causality, physicochemical properties, and synthetic utility of this compound. By dissecting the electronic contributions of its specific substituents (1-chloro, 3-fluoro, and 7-methoxy), this guide equips drug development professionals with the mechanistic insights required to leverage this intermediate in the synthesis of novel therapeutics.
Structural and Electronic Profiling: The Causality of Substituents
The strategic placement of halogens and electron-donating groups on the isoquinoline ring is not arbitrary; it is a calculated design to control regioselectivity during synthesis and modulate pharmacokinetics in vivo.
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1-Chloro Position (The Electrophilic Hub): The carbon atom at the C1 position is situated alpha to the ring nitrogen. The electronegativity of the nitrogen atom severely depletes the electron density at C1, lowering the energy of the C-Cl σ∗ anti-bonding orbital. This makes the 1-chloro position exquisitely sensitive to nucleophilic aromatic substitution (SNAr) and highly reactive toward oxidative addition by Palladium(0) catalysts during cross-coupling reactions.
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3-Fluoro Position (The Modulator): Fluorine is the most electronegative element, yet it is sterically small (mimicking hydrogen). Placing a fluorine at the C3 position exerts a strong inductive electron-withdrawing effect (-I) across the heteroaromatic ring. Crucially, this lowers the pKa of the adjacent isoquinoline nitrogen. In the context of [1], tuning this pKa is essential for optimizing the hydrogen-bond acceptor strength when the nitrogen interacts with the kinase hinge region. Furthermore, the C-F bond provides metabolic shielding against cytochrome P450-mediated oxidation.
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7-Methoxy Position (The Lipophilic Anchor & Handle): The methoxy group at C7 serves a dual purpose. Electronically, it donates electron density via resonance (+M effect) into the carbocyclic ring, stabilizing the overall system. Pharmacologically, it frequently occupies hydrophobic pockets within target proteins[2]. Synthetically, it serves as a masked phenol; it can be selectively demethylated to reveal a hydroxyl group, allowing for the attachment of solubilizing linkers (e.g., PEG chains or basic amines) to improve aqueous solubility.
Physicochemical Properties
The following table summarizes the core quantitative data for 1-Chloro-3-fluoro-7-methoxyisoquinoline[3].
| Property | Value |
| Chemical Name | 1-Chloro-3-fluoro-7-methoxyisoquinoline |
| CAS Registry Number | 1823901-72-9 |
| Molecular Formula | C10H7ClFNO |
| Molecular Weight | 211.62 g/mol |
| Typical Purity | ≥ 95% |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (N, O, F) |
| Rotatable Bonds | 1 (Methoxy) |
Experimental Workflows: Orthogonal Reactivity
The true value of 1-Chloro-3-fluoro-7-methoxyisoquinoline lies in its predictable, orthogonal reactivity. The workflow below illustrates how researchers can selectively modify the C1 and C7 positions without interfering with the C3-fluoro group.
Regioselective functionalization workflow of 1-Chloro-3-fluoro-7-methoxyisoquinoline.
Protocol A: Buchwald-Hartwig Amination at C1
To exploit the activated C-Cl bond, Palladium-catalyzed C-N cross-coupling is preferred over harsh SNAr conditions when coupling sterically hindered or weakly nucleophilic amines. This protocol is a self-validating system: the consumption of the starting material is easily tracked via LC-MS, and the basicity of the resulting product allows for straightforward acid-base extraction.
Step-by-Step Methodology:
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Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 1-Chloro-3-fluoro-7-methoxyisoquinoline (1.0 eq), the desired amine (1.2 eq), and Cesium Carbonate ( Cs2CO3 , 2.0 eq).
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Catalyst Loading: Add Pd2(dba)3 (0.05 eq) and XPhos ligand (0.10 eq). Causality note: XPhos is selected because its bulky, electron-rich nature facilitates rapid reductive elimination, preventing competitive debromination or side reactions.
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Solvent Addition & Degassing: Add anhydrous Toluene (0.2 M). Degas the suspension via three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise poison the Pd(0) catalyst.
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Reaction: Heat the mixture to 90°C for 8-12 hours. Monitor via TLC (Hexanes/EtOAc) until the starting material is fully consumed.
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Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography (silica gel) to yield the 1-amino derivative.
Protocol B: C7-Demethylation
For late-stage diversification, the methoxy group can be cleaved to yield a phenol.
Step-by-Step Methodology:
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Preparation: Dissolve the isoquinoline derivative in anhydrous Dichloromethane (DCM) under argon.
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Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Causality note: Strict temperature control is required because Boron Tribromide ( BBr3 ) is highly reactive; elevated temperatures can lead to unwanted side reactions with the fluoro or amine groups.
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Reagent Addition: Add BBr3 (1.0 M in DCM, 3.0 eq) dropwise. BBr3 acts as a strong Lewis acid, coordinating to the methoxy oxygen and activating the methyl group for nucleophilic attack by the bromide ion.
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Warming: Allow the reaction to slowly warm to room temperature over 4 hours.
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Quenching: Carefully quench the reaction by adding methanol dropwise at 0°C to destroy excess BBr3 , followed by neutralization with saturated aqueous NaHCO3 .
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Extraction: Extract the aqueous layer with EtOAc (3x). Dry the combined organic layers over Na2SO4 , filter, and concentrate to yield the phenolic intermediate.
Applications in Drug Discovery: Kinase Inhibition
Isoquinoline derivatives are cornerstone molecules in the development of [4]. The planar, rigid nature of the isoquinoline bicyclic system makes it an excellent structural mimic of the adenine ring of ATP.
When 1-Chloro-3-fluoro-7-methoxyisoquinoline is functionalized into a lead compound, it typically binds within the ATP-binding pocket of the kinase. The orientation is highly predictable:
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The isoquinoline nitrogen (N2) acts as a hydrogen bond acceptor, interacting with the backbone amides of the kinase hinge region.
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The C1-substituent (introduced via Protocol A) projects outward toward the solvent-exposed region, allowing for the incorporation of solubilizing groups or moieties that interact with the ribose-binding pocket.
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The C7-methoxy group projects deep into the hydrophobic pocket (often Hydrophobic Pocket I or II), providing van der Waals interactions that drive binding affinity[2].
Pharmacophore binding model of isoquinoline derivatives in kinase hinge regions.
By utilizing 1-Chloro-3-fluoro-7-methoxyisoquinoline as a starting material, medicinal chemists can systematically explore the Structure-Activity Relationship (SAR) of the C1 position while maintaining the favorable physicochemical and binding properties imparted by the 3-fluoro and 7-methoxy groups.
References
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Datusalia, A.K., et al. "Isoquinolines: Important Cores in Many Marketed and Clinical Drugs". Current Topics in Medicinal Chemistry, Bentham Science (2020). Available at: [Link]
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Wu, P., et al. "Effects of rigidity on the selectivity of protein kinase inhibitors". Nature Chemical Biology / NIH PMC (2018). Available at:[Link]
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Atobe, M., et al. "Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs". Research Outreach (2023). Available at:[Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs - Research Outreach [researchoutreach.org]
- 3. CAS: 1823901-72-9 | CymitQuimica [cymitquimica.com]
- 4. Effects of rigidity on the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
